molecular formula C21H18FN3O3 B11388595 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11388595
M. Wt: 379.4 g/mol
InChI Key: QVVHJFYXHXUHCD-UXBLZVDNSA-N
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Description

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorobenzylamino group, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the dimethoxyphenyl ethenyl group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the fluorobenzylamino group: This step may involve a nucleophilic substitution reaction where a fluorobenzylamine reacts with a suitable leaving group on the oxazole ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions will depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

    2-(3,4-dimethoxyphenyl)ethanol: This compound shares the dimethoxyphenyl group but lacks the oxazole ring and fluorobenzylamino group.

    3,4-dimethoxyphenethylamine: This compound also contains the dimethoxyphenyl group but differs in its amine functionality and lack of the oxazole ring.

    4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol: This compound has a similar ethenyl linkage but differs in the presence of a phenol group instead of the oxazole ring and fluorobenzylamino group.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C21H18FN3O3

Molecular Weight

379.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorophenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H18FN3O3/c1-26-18-9-5-14(11-19(18)27-2)6-10-20-25-17(12-23)21(28-20)24-13-15-3-7-16(22)8-4-15/h3-11,24H,13H2,1-2H3/b10-6+

InChI Key

QVVHJFYXHXUHCD-UXBLZVDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N)OC

Origin of Product

United States

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